molecular formula C12H6FN3O2 B12122963 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid CAS No. 890092-67-8

9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid

Cat. No.: B12122963
CAS No.: 890092-67-8
M. Wt: 243.19 g/mol
InChI Key: POJAUWWMPNPVLC-UHFFFAOYSA-N
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Description

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazine ring fused to a quinoline moiety, with a carboxylic acid group at the 5-position and a fluorine atom at the 9-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different physical and chemical properties, making them useful for further applications in research and industry .

Scientific Research Applications

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and Abelson tyrosine kinase (ABL), which are involved in cell cycle regulation and signal transduction . The inhibition of these targets can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- is unique due to the presence of a fluorine atom at the 9-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

890092-67-8

Molecular Formula

C12H6FN3O2

Molecular Weight

243.19 g/mol

IUPAC Name

9-fluoropyrazino[2,3-c]quinoline-5-carboxylic acid

InChI

InChI=1S/C12H6FN3O2/c13-6-1-2-8-7(5-6)9-10(15-4-3-14-9)11(16-8)12(17)18/h1-5H,(H,17,18)

InChI Key

POJAUWWMPNPVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=NC=CN=C3C(=N2)C(=O)O

Origin of Product

United States

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